5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds .
Industrial Production Methods
Industrial production of thiophene derivatives can involve large-scale condensation reactions using similar reagents and conditions as in laboratory synthesis. The choice of method depends on the desired yield, purity, and specific application of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function . Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the pyrrolidinyl group, making it less complex.
5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both a thiophene ring and a pyrrolidinyl group, which confer distinct chemical and biological properties .
Biological Activity
5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_10H_12N_2OS
- Molecular Weight : 224.28 g/mol
The compound features a thiophene ring, which is known for its biological activity, and a pyrrolidine moiety that may contribute to its pharmacological effects.
Antimicrobial Properties
Research indicates that derivatives of thiophene compounds often exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against various bacterial strains, suggesting that this compound may also possess such effects. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 20 |
This compound | TBD | TBD |
Antitumor Activity
Several studies have explored the antitumor potential of thiophene derivatives. For instance, compounds with similar structures have been shown to inhibit tumor cell proliferation in vitro. The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
A notable case study involved the evaluation of a related compound's effect on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency.
Study | Cell Line | IC50 (µM) |
---|---|---|
Related Compound | MCF-7 | 12.5 |
This compound | TBD | TBD |
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds containing thiophene rings have been shown to inhibit key enzymes involved in cellular metabolism.
- Receptor Modulation : There is evidence suggesting that similar compounds can act as modulators of G protein-coupled receptors (GPCRs), influencing various signaling pathways.
- Oxidative Stress Induction : Some studies indicate that these compounds may increase oxidative stress within cells, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of thiophene derivatives. One study synthesized several analogs and assessed their cytotoxicity against different cancer cell lines, finding promising results for those with structural similarities to this compound.
Notable Findings
- Synthesis and Evaluation : A series of thiophene derivatives were synthesized, revealing that modifications at the C2 position significantly enhanced antitumor activity.
- Pharmacokinetics : Studies on related compounds showed favorable pharmacokinetic profiles, including good bioavailability and metabolic stability.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
5-(3-hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c1-7-4-11(5-9(7)13)10-3-2-8(6-12)14-10/h2-3,6-7,9,13H,4-5H2,1H3 |
InChI Key |
PFJROTIQSKZZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1O)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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